molecular formula C10H10O3 B2548060 5-METHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID CAS No. 35700-51-7

5-METHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID

Cat. No. B2548060
M. Wt: 178.187
InChI Key: CFBLNTQBHDORPA-UHFFFAOYSA-N
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Patent
US04888353

Procedure details

To a stirred solution of 2-(2,6-dibromo-4-methylphenyloxy)ethyl bromide (19) (5.82 g, 15.6 mmol) in dry THF (90 ml) and hexane (30 ml) under argon there was added 7.8 ml of n-BuLi (2.5M in hexane) at -78° C. (dry ice/acetone bath). After 30 minutes at -78° C., an additional 7.8 ml of n-BuLi was added. After an additional 1 hour stirring, the light yellow reaction solution was poured into a slurry of dry ice (prewashed with dry ether). After the mixture had come to room temperature, the precipitated white solid was collected on a filter, treated with 1N HCl to adjust the pH of the supernatant liquid to 1. The mixture was cooled briefly in the freezer, and the solid collected on a filter to afford 2.52 g (90.7%) of acid 20. The crude product was recrystallized from CH3OH/H2O to yield 1.70 g (61.2%) of 20 as a white solid, mp 177°-179° C. IR(KBr) 3420 (OH) and 1680(C=0) cm-1. NMR(CDCl3) δ 8.47 (br s, 1H, OH), 7.50 (s, 1H, aromatic proton), 7.15 (s, 1H, aromatic proton), 4.70 (t, 2H, J=9 Hz, OCH2), 3.20 (t, 2H, OCH2CH2), and 2.32 (s, 3H, CH3).
Name
2-(2,6-dibromo-4-methylphenyloxy)ethyl bromide
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90.7%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4](Br)[C:3]=1[O:10][CH2:11][CH2:12]Br.[Li]CCCC.[C:19](=[O:21])=[O:20].CC(C)=O.C(=O)=O>C1COCC1.CCCCCC>[CH3:8][C:6]1[CH:5]=[C:4]([C:19]([OH:21])=[O:20])[C:3]2[O:10][CH2:11][CH2:12][C:2]=2[CH:7]=1 |f:2.3|

Inputs

Step One
Name
2-(2,6-dibromo-4-methylphenyloxy)ethyl bromide
Quantity
5.82 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)C)Br)OCCBr
Name
Quantity
7.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After an additional 1 hour stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had come to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitated white solid was collected on a filter
ADDITION
Type
ADDITION
Details
treated with 1N HCl
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled briefly in the freezer
CUSTOM
Type
CUSTOM
Details
the solid collected on
FILTRATION
Type
FILTRATION
Details
a filter

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC2=C(OCC2)C(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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